molecular formula C26H24O6 B11149932 6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11149932
M. Wt: 432.5 g/mol
InChI Key: KHOSNNIXTTXMDZ-ROTLSHHCSA-N
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Description

6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound characterized by its unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one typically involves multiple steps, starting with the preparation of the benzofuran core. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the (4-methylbenzyl)oxy Group: This step involves the reaction of the benzofuran core with 4-methylbenzyl chloride in the presence of a base.

    Formation of the (Z)-1-(2,4,5-trimethoxyphenyl)methylidene Group: This step involves the condensation of the benzofuran derivative with 2,4,5-trimethoxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. For instance, derivatives of benzofuran structures have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for its anticancer properties .
  • Antimicrobial Properties : Research has demonstrated that compounds with similar structures possess significant antibacterial activity against multi-drug resistant strains. The mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes .

Material Science

Due to its unique structural characteristics, this compound can be utilized in the development of new materials:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations, potentially enhancing properties such as thermal stability and mechanical strength.
  • Organic Electronics : Its electronic properties may allow it to be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the efficiency of charge transport is critical.

Anticancer Research

A study published in the International Journal of Molecular Sciences evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cells. The results indicated that compounds with similar structural features to 6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one exhibited significant inhibition of cell growth at micromolar concentrations .

Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of benzofuran derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain derivatives showed minimum inhibitory concentrations (MICs) below 100 μg/mL, indicating strong antibacterial activity .

Mechanism of Action

The mechanism of action of 6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Gabapentin Related Compound B: A pharmaceutical compound with different therapeutic applications.

Uniqueness

6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is unique due to its complex structure and potential multifunctional applications in various fields. Its combination of benzofuran and trimethoxyphenyl groups provides distinct chemical and biological properties not found in simpler compounds.

Biological Activity

The compound 6-[(4-methylbenzyl)oxy]-2-[(Z)-1-(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a member of the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Formula

  • C : 20
  • H : 22
  • O : 4
  • Molecular Weight : 330.39 g/mol

Structural Representation

The compound features a complex structure characterized by a benzofuran core substituted with various functional groups that contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that related benzofuran derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

In a study evaluating the antitumor effectiveness of benzofuran derivatives, it was found that certain compounds demonstrated selective cytotoxicity against human cancer cell lines (e.g., HepG2, MCF-7). The mechanism was linked to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has also been documented. Compounds structurally analogous to our target compound were tested against various bacterial and fungal strains, revealing promising results.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedInhibition Zone (mm)
Benzofuran Derivative AStaphylococcus aureus15
Benzofuran Derivative BEscherichia coli12
Benzofuran Derivative CCandida albicans18

The biological activity of This compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : The ability to trigger programmed cell death has been a significant focus in anticancer research.
  • Disruption of Cell Membrane Integrity : Antimicrobial action often involves compromising microbial cell membranes.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has elucidated that modifications in the side chains of benzofuran derivatives significantly influence their biological activities. For example:

  • Hydroxyl Groups : Enhance solubility and bioavailability.
  • Alkyl Substituents : Affect lipophilicity and cellular uptake.

Recent Studies

Recent publications have highlighted the ongoing exploration into the synthesis and evaluation of new derivatives based on the core structure of This compound , indicating its potential as a lead compound for further development in both anticancer and antimicrobial therapies .

Properties

Molecular Formula

C26H24O6

Molecular Weight

432.5 g/mol

IUPAC Name

(2Z)-6-[(4-methylphenyl)methoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H24O6/c1-16-5-7-17(8-6-16)15-31-19-9-10-20-22(13-19)32-25(26(20)27)12-18-11-23(29-3)24(30-4)14-21(18)28-2/h5-14H,15H2,1-4H3/b25-12-

InChI Key

KHOSNNIXTTXMDZ-ROTLSHHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3

Origin of Product

United States

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